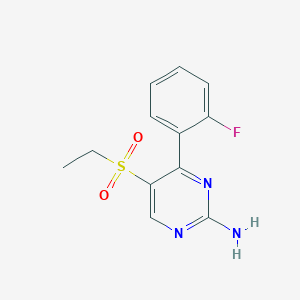

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C12H12FN3O2S |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(2-fluorophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H2,14,15,16) |

InChI Key |

LJNJYJIMBSKSKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 4-chloropyrimidine intermediates and 2-fluorophenylboronic acid ensures regioselectivity. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate in a toluene/water mixture, reactions proceed at 80°C for 12 hours, achieving 68–85% yields.

Direct Electrophilic Substitution

In acidic media, 2-fluorobenzene derivatives undergo Friedel-Crafts alkylation with pyrimidine precursors. For instance, reacting 2-aminopyrimidine with 2-fluorobenzoyl chloride in the presence of AlCl₃ forms the 4-(2-fluorophenyl) adduct, though this method risks over-alkylation and requires careful stoichiometric control.

Catalytic Amination Strategies

The 2-amino group is introduced via ammonolysis or catalytic amination. A patent describing vitamin B₁ intermediates details the conversion of 5-alkoxymethylpyrimidines to amines using NH₃ and Al₂O₃ catalysts at 210–300°C. Applied to 5-(ethylsulfonyl)-4-(2-fluorophenyl)pyrimidine, this method could replace alkoxy groups with amines in yields up to 83%.

Industrial-Scale Optimization

Industrial processes prioritize cost efficiency and minimal chromatography. A seven-step telescoped synthesis—reducing isolation to five crystallizations—has been validated for analogous pyrrolo-pyrimidines. Key optimizations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 25–80°C | 50–120°C |

| Catalyst Loading | 5–10 mol% Pd | 1–2 mol% Pd |

| Yield per Step | 50–75% | 70–90% |

| Purity after Crystallization | 95–98% | >99% |

This approach eliminates column chromatography, reduces palladium residues to <5 ppm, and achieves an overall yield of 41% for multi-gram batches.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for preparing this compound:

The telescoped route, despite additional steps, offers superior scalability and purity, making it preferred for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, suggesting a potential mechanism of action through interference with cellular proliferation pathways.

- Mechanism of Action : The compound may act as a kinase inhibitor, targeting specific pathways involved in cancer cell growth and survival. Kinase inhibitors are crucial in cancer therapy as they can selectively block the signaling pathways that lead to tumor growth.

-

Case Studies :

- In vitro studies have demonstrated that derivatives of pyrimidine compounds can effectively inhibit the growth of human tumor cells, showing mean growth inhibition rates (GI50) comparable to established anticancer agents .

- A series of related compounds have been evaluated for their activity against various cancer types, including breast, colon, and lung cancers, indicating the broad applicability of this class of compounds .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors and sulfonylation techniques. The ability to modify the phenyl ring or the sulfonamide group allows for the development of derivatives with enhanced biological activity or improved pharmacological profiles.

Table 1: Comparison of Related Pyrimidine Derivatives

Drug-Like Properties

Evaluations using drug-likeness prediction tools (e.g., SwissADME) indicate that this compound possesses favorable pharmacokinetic properties. These include:

- Solubility : Adequate solubility in physiological conditions.

- Lipophilicity : Modest logP values suggest good membrane permeability.

- Absorption : Predicted high oral bioavailability.

These properties enhance its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The ethylsulfonyl and fluorophenyl groups can enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrimidine Derivatives

Key analogs include:

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()

5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine ()

Table 1: Substituent Comparison

Key Structural Insights:

- Dihedral Angles: In , dihedral angles between the pyrimidine ring and substituents range from 12.8° (phenyl) to 86.1° (aminomethyl) . In , angles vary between 2.7° and 77.5°, influenced by ethoxy vs. methoxy groups . The ethylsulfonyl group in the target compound likely induces larger angles due to steric bulk, altering molecular conformation and crystal packing.

Hydrogen Bonding :

Physicochemical and Stability Profiles

Stability in Simulated Gastric Fluid

Lipophilicity and Solubility

- Compound: Methanesulfonyl increases lipophilicity (logP ~1.5) compared to aminomethyl derivatives .

Biological Activity

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine, a compound with the CAS number 1707379-62-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 281.31 g/mol. The compound features a pyrimidine ring substituted with an ethylsulfonyl group and a fluorophenyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in various biological pathways. For instance, studies on related pyrimidine derivatives have shown promising results as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in malaria parasites .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound class. In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against wild-type and mutant strains of P. falciparum, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests that this compound could be a candidate for further development as an antimalarial agent.

Anticancer Potential

Additionally, some pyrimidine derivatives have been investigated for their anticancer activity. The presence of the ethylsulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Research into similar compounds has shown they can induce apoptosis in cancer cell lines, although specific studies on this compound are still limited.

Case Studies and Research Findings

- Inhibitory Action Against DHFR : A study evaluated a series of pyrimidine derivatives, including those structurally similar to our compound, demonstrating effective inhibition against PfDHFR with binding affinities comparable to established inhibitors like pyrimethamine .

- Pharmacokinetic Studies : Further investigations into the pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics, which are crucial for their therapeutic efficacy .

- Structure-Activity Relationship (SAR) : The modification of substituents on the pyrimidine ring has been shown to significantly affect biological activity. For instance, variations in the fluorophenyl group can alter binding affinity and selectivity towards target enzymes .

Data Table: Biological Activity Summary

Q & A

How can researchers optimize the synthesis of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) enhance reaction kinetics but must avoid decomposition .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Reaction Time: Monitor via TLC to terminate reactions at completion, preventing side-product formation .

- Workup: Crystallization from ethanol or water-ethanol mixtures enhances purity .

- Catalysts: Use phase-transfer catalysts or mild bases (e.g., NaOH) to accelerate sulfonylation steps .

What analytical techniques are essential for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., ethylsulfonyl vs. fluorophenyl groups) .

- X-ray Crystallography: Resolves stereochemical ambiguities and hydrogen-bonding networks (critical for bioactivity studies) .

- Mass Spectrometry (HRMS): Confirms molecular formula and detects impurities .

- IR Spectroscopy: Identifies functional groups (e.g., S=O stretch at ~1150–1300 cm) .

How do researchers evaluate the biological activity of this compound against specific enzyme targets?

Level: Advanced

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Uptake Studies: Radiolabel the compound or use LC-MS to quantify intracellular concentrations .

- Receptor Binding Assays: Competitive displacement experiments with fluorescent ligands (e.g., ATP-binding pocket probes) .

What strategies are employed to resolve contradictions in binding affinity data for this compound across different studies?

Level: Advanced

Methodological Answer:

- Orthogonal Validation: Repeat assays using alternative methods (e.g., SPR vs. ITC) to confirm binding thermodynamics .

- Buffer Condition Screening: Test pH, ionic strength, and co-solvents to identify assay-specific artifacts .

- Structural Analysis: Compare X-ray structures of ligand-target complexes to identify conformational variations .

- Meta-Analysis: Pool data from multiple labs to distinguish outliers and establish consensus values .

How can computational modeling predict the interaction mechanisms between this compound and its biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

- MD Simulations: Run 100+ ns trajectories to assess stability of ligand-receptor complexes and identify key residues (e.g., hydrogen bonds with fluorophenyl groups) .

- QSAR Models: Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide derivatization .

What are the critical considerations for scaling up the synthesis of this compound from laboratory to pilot scale?

Level: Advanced

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer and reduce batch variability .

- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC for real-time monitoring .

- Solvent Recycling: Optimize distillation steps to reduce waste and costs .

- Safety Protocols: Address exothermic risks during sulfonylation using jacketed reactors .

How do structural modifications at the pyrimidine core influence the physicochemical properties and bioactivity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -SOEt): Increase metabolic stability but may reduce solubility .

- Fluorophenyl Position: Ortho-substitution (2-fluorophenyl) enhances steric hindrance, altering binding kinetics .

- Bioactivity Profiling: Synthesize analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) and test in enzyme panels to map SAR .

What methodologies are recommended for assessing the stability and degradation pathways of this compound under various storage conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .

- pH Stability Testing: Incubate in buffers (pH 1–9) to assess hydrolysis susceptibility (e.g., sulfonamide cleavage) .

- Long-Term Stability: Store at –20°C (lyophilized) with desiccants; monitor purity quarterly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.